molecular formula C10H8N2O2 B1289070 2-Aminoquinoline-6-carboxylic acid CAS No. 736919-39-4

2-Aminoquinoline-6-carboxylic acid

Cat. No.: B1289070
CAS No.: 736919-39-4
M. Wt: 188.18 g/mol
InChI Key: RGFNYRASTCKUCA-UHFFFAOYSA-N
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Description

2-Aminoquinoline-6-carboxylic acid (2AQC) is a heterocyclic organic compound that is a key intermediate in the synthetic pathways of various drugs and other compounds. It is an important building block for many pharmaceuticals and has been used in a variety of research applications.

Scientific Research Applications

Synthesis Techniques

2-Aminoquinoline-6-carboxylic acid is synthesized effectively through a three-step sequence starting from commercially available 6-quinolinecarboxylic acid. This process includes a novel conversion of a quinoline N-oxide to a 2-aminoquinoline using a triethylamine/ammonium chloride buffered system (Couturier & Le, 2006).

Chemical Modification and Functionalization

The compound has been used in auxiliary-directed, palladium-catalyzed arylation and alkylation of sp2 and sp3 C-H bonds in carboxylic acid derivatives, employing carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrates. This method shows some functional group tolerance and can functionalize amino- and hydroxy-acid derivatives (Shabashov & Daugulis, 2010).

Corrosion Inhibition

This compound (AQC) has been studied for its inhibitive effect against mild steel corrosion in hydrochloric acid solutions. It acts as a mixed-type inhibitor and is adsorbed on the steel surface, forming a protective layer. The inhibition action of AQC correlates with the Langmuir adsorption isotherm (Patel et al., 2012).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been evaluated for their antimicrobial and cytotoxic properties. Specifically, 7-amino-5,8-dioxo-2-(2'-pyridyl)quinoline-6'-carboxylic acid and related compounds have been studied as potential pharmacophores of antitumor antibiotics (Boger et al., 1987).

Catalysis and Functionalization

Palladium-catalyzed protocols have been developed for regioselective distal γ-C–H silylation and germanylation of aliphatic carboxylic acids using 8-aminoquinoline as the directing group. This includes functionalization of a variety of carboxylic acids and amino acids (Deb et al., 2017).

Analytical Chemistry

This compound has also found application in analytical chemistry. For example, derivatives like 5-hydroxyquinoline-8-carboxylic acid have been used as colorimetric reagents for detecting metals such as ruthenium (Breckenridge & Singer, 1947).

Mechanism of Action

Target of Action

The primary target of 2-Aminoquinoline-6-carboxylic acid is the surface of mild steel . The compound interacts with the steel surface to prevent corrosion, particularly in hydrochloric acid solutions .

Mode of Action

This compound acts as a corrosion inhibitor by adsorbing onto the surface of the mild steel . This adsorption forms a protective layer on the steel surface, which blocks the corrosive process . The compound’s efficiency as a corrosion inhibitor increases with concentration, reaching an efficiency of 91.8% at a concentration of 500 mg/l .

Biochemical Pathways

The compound’s inhibitive effect against mild steel corrosion suggests it may interact with the electrochemical processes involved in corrosion .

Pharmacokinetics

The compound’s effectiveness as a corrosion inhibitor suggests it has good bioavailability on the surface of mild steel .

Result of Action

The primary molecular and cellular effect of this compound is the formation of a protective layer on the surface of mild steel . This layer prevents the corrosive process, thereby protecting the steel from damage .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of hydrochloric acid and the concentration of the compound itself . The compound’s efficiency as a corrosion inhibitor increases with its concentration . Additionally, the compound is particularly effective in environments with hydrochloric acid, suggesting that the acidity of the environment may influence its action .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

2-Aminoquinoline-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to act as a corrosion inhibitor, forming a protective layer on metal surfaces through adsorption . This interaction is primarily facilitated by the active centers of the molecule, which include the amino and carboxylic acid groups. These functional groups enable the compound to form hydrogen bonds and other non-covalent interactions with biomolecules, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in metabolic pathways, thereby altering the flux of metabolites and the overall metabolic state of the cell . Additionally, this compound has been found to affect the expression of genes related to stress response and cellular defense mechanisms, highlighting its potential as a modulator of cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby influencing their activity. This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction . For example, the compound has been shown to inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under harsh environmental conditions . This degradation can lead to a reduction in its efficacy and potential changes in its biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the metabolism of aromatic amino acids, serving as a precursor for the synthesis of other bioactive compounds . The compound’s involvement in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of the compound within tissues is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. The compound has been found to localize to various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-aminoquinoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFNYRASTCKUCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)N)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621577
Record name 2-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736919-39-4
Record name 2-Aminoquinoline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A mixture of 2-amino-quinoline-6-carboxylic acid benzyl ester (15.63 g, 0.0562 moles), 2-propanol (235 mL), water (15.6 mL) and potassium hydroxide (6.3 g, 0.112 moles) was heated to reflux, 80° C. to 85° C., for 2 to 4 hours. The reaction mixture was then cooled to 20° C. to 25° C., vacuum concentrated (volume of 160 mL) and granulated at 20° C. to 25° C. for 8 to 16 hours. The product was isolated by filtration (12.08 g, 0.0534 moles, 95% yield).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the novel synthesis method for 2-aminoquinoline-6-carboxylic acid benzyl ester?

A1: The newly developed three-step synthesis method outlined in the research [] offers a safer and more practical approach to producing this compound benzyl ester on a larger scale. This is particularly important because previous methods relying on gaseous ammonia, ammonium hydroxide, or ammonia solutions presented safety concerns due to their hazardous nature. The new method utilizes a triethylamine/ammonium chloride buffered system, enabling a milder and more controlled conversion of a quinoline N-oxide to the desired 2-aminoquinoline derivative. This advancement paves the way for more efficient and scalable production of this valuable compound for various applications.

Q2: Does this compound show promise as a corrosion inhibitor?

A2: While the provided abstract [] doesn't offer specific results, it highlights the investigation into the corrosion inhibition potential of this compound on mild steel in hydrochloric acid. This suggests ongoing research into its potential application in mitigating corrosion, a significant concern in various industries. Further investigation is needed to determine its effectiveness, optimal conditions for use, and potential advantages over existing corrosion inhibitors.

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